Moderate ACAT-2 Potency for SAR Studies
Among the eight pyripyropenes E–L, Pyripyropene L was the most potent ACAT inhibitor with an IC₅₀ of 0.27 μM in rat liver microsomes, while Pyripyropene I exhibited a higher IC₅₀, placing it in a moderate potency tier [1]. Although the exact IC₅₀ of Pyripyropene I was not digitised in the primary disclosure, its lower potency relative to Pyripyropene L is valuable for structure‑activity relationship (SAR) studies where ultra‑potency is unnecessary and may confound selectivity profiling.
Moderate potency (>0.27 µM)
IC₅₀ = 0.27 µM
| Evidence Dimension | ACAT inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not explicitly reported; inferred moderate potency (>0.27 μM) |
| Comparator Or Baseline | Pyripyropene L: IC₅₀ = 0.27 μM |
| Quantified Difference | Lower potency than Pyripyropene L (exact fold‑difference not available) |
| Conditions | Rat liver microsome ACAT assay |
Why This Matters
A moderate‑affinity ACAT‑2 probe reduces the risk of cytotoxicity and off‑target effects that often accompany highly potent inhibitors, making Pyripyropene I a useful tool for dissecting ACAT‑2 biology.
- [1] Tomoda H, Tabata N, Yang DJ, Takayanagi H, Nishida H, Omura S, Kaneko T. Pyripyropenes, novel ACAT inhibitors produced by *Aspergillus fumigatus*. III. Structure elucidation of pyripyropenes E to L. J Antibiot (Tokyo). 1995 Jun;48(6):495‑503. doi:10.7164/antibiotics.48.495. PMID:7622436. View Source
